molecular formula C25H23FN4O6 B2913861 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 313969-10-7

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B2913861
CAS No.: 313969-10-7
M. Wt: 494.479
InChI Key: JORBPWQXOSWVQB-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a propan-1-one backbone substituted with a 4-(3,5-dinitrophenoxy)phenyl group and a 4-(4-fluorophenyl)piperazinyl moiety. The 3,5-dinitrophenoxy group introduces strong electron-withdrawing properties, while the 4-fluorophenylpiperazine component is a common pharmacophore in receptor-targeted therapeutics, particularly for neurological and cardiovascular applications. Its synthesis likely involves coupling reactions between activated ketone intermediates and substituted piperazines, followed by nitration or phenoxy group incorporation .

Properties

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O6/c26-19-4-6-20(7-5-19)27-11-13-28(14-12-27)25(31)10-3-18-1-8-23(9-2-18)36-24-16-21(29(32)33)15-22(17-24)30(34)35/h1-2,4-9,15-17H,3,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORBPWQXOSWVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one (CAS Number: 313969-10-7) is a synthetic compound with potential pharmacological applications. Its unique structure, which features both a dinitrophenoxy group and a fluorophenyl piperazine moiety, suggests interesting biological properties. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C25H23FN4O6
  • Molecular Weight : 485.47 g/mol
  • Structure : The compound consists of a propanone backbone substituted with a dinitrophenoxy group and a piperazine derivative.

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms:

  • Dopamine and Serotonin Transporter Interaction : Similar compounds have shown affinity for dopamine and serotonin transporters (DAT and SERT). The presence of the piperazine ring may facilitate binding to these targets, influencing neurotransmitter levels in the brain .
  • Antioxidant Properties : Compounds with similar functional groups have demonstrated antioxidant activity. The dinitrophenoxy group may contribute to the scavenging of free radicals, potentially providing neuroprotective effects .
  • Cytotoxicity : Preliminary studies on structurally related compounds indicate varying levels of cytotoxicity against different cell lines. For instance, certain derivatives have been tested against L929 fibroblast cells, showing significant cytotoxic effects at higher concentrations .

Case Studies and Research Findings

Research into structurally analogous compounds has yielded significant findings that may be extrapolated to this compound:

CompoundStudy FocusKey Findings
GBR 12909DAT and SERT bindingHigh-affinity binding to DAT with variable SERT affinity; implications for mood disorders .
LQFM180Antioxidant and anxiolytic activityDemonstrated antioxidant properties and reduced anxiety-like behavior in animal models .
Pyridazinone derivativesCytotoxicity assessmentSignificant cytotoxicity observed at higher concentrations; potential for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

The compound shares structural similarities with urea derivatives containing piperazine and thiazole groups (e.g., compounds 11a–11o in ). These analogues exhibit variations in aryl substituents (e.g., chloro, trifluoromethyl, methoxy) on the urea core, which influence yield, molecular weight, and hypothetically, receptor affinity. For example:

Compound ID Substituent(s) Yield (%) Molecular Weight (Da)
11a 3-Fluorophenyl 85.1 484.2
11d 4-Trifluoromethylphenyl 85.3 534.1
11k 4-Chloro-3-(trifluoromethyl) 88.0 568.2

Chalcone Derivatives with Fluorophenyl Groups

describes chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) with dihedral angles between aromatic rings ranging from 7.14° to 56.26°. The target compound’s rigid 3,5-dinitrophenoxy-phenyl group may enforce a planar conformation, contrasting with the variable dihedral angles of chalcones. This rigidity could improve binding specificity in enzyme active sites but reduce metabolic stability due to steric constraints .

Key Research Findings and Implications

  • Structural Flexibility vs.
  • Electron-Deficient Aromatic Systems : The 3,5-dinitro group may enhance binding to electron-rich enzymatic pockets, analogous to kinase inhibitors like imatinib .
  • Piperazine as a Versatile Scaffold : Substitution patterns on the piperazine ring (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) significantly alter pharmacokinetic profiles, as seen in BIA 3-335 .

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